molecular formula C19H23NO3S B2886615 2-phenoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 2309774-84-1

2-phenoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2886615
CAS No.: 2309774-84-1
M. Wt: 345.46
InChI Key: GLEHRPVLJDFQMR-UHFFFAOYSA-N
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Description

2-Phenoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic small molecule characterized by a propanamide backbone, a phenoxy group, and a tetrahydro-2H-pyran (THP) ring substituted with a thiophen-3-yl moiety.

Properties

IUPAC Name

2-phenoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-15(23-17-5-3-2-4-6-17)18(21)20-14-19(8-10-22-11-9-19)16-7-12-24-13-16/h2-7,12-13,15H,8-11,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEHRPVLJDFQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(CCOCC1)C2=CSC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H23N3O3S\text{C}_{18}\text{H}_{23}\text{N}_{3}\text{O}_{3}\text{S}

Key Properties

PropertyValue
Molecular Weight327.4 g/mol
CAS Number2034492-72-1
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may modulate enzyme activity and influence various signaling pathways, which could lead to therapeutic effects in diseases such as cancer and infections.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of tetrahydro-pyran compounds induce apoptosis in cancer cells, suggesting that this compound may have similar effects. The compound's mechanism may involve the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Compounds containing phenoxy groups have been reported to exhibit antibacterial and antifungal activities. In vitro studies could explore the efficacy of this compound against various microbial strains.

Case Studies and Research Findings

  • Study on Apoptosis Induction : A study found that structurally related compounds induced apoptosis in T47D breast cancer cells with an EC50 value significantly lower than other tested compounds, indicating high potency . This suggests that this compound may also exhibit strong apoptotic effects.
  • Antimicrobial Testing : A series of tests conducted on similar phenoxy compounds showed promising results against Gram-positive and Gram-negative bacteria. Future research should specifically target the antimicrobial spectrum of this compound to establish its potential as a therapeutic agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameAnticancer ActivityAntimicrobial Activity
2-phenoxy-N-(1-(oxan-4-ylmethyl)-1H-pyrazol-4-yl)propanamideModerateYes
2-(thiophen)-N-(1H-pyrazol)HighModerate
2-phenyloxymethyl-tetrahydropyran derivativesHighYes

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include propanamide derivatives with variations in aromatic or heterocyclic substituents. Key examples are:

Compound Molecular Weight Key Substituents Heterocycle
2-Phenoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide ~389.47 g/mol Phenoxy, thiophen-3-yl Tetrahydro-2H-pyran, thiophene
2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide ~318.25 g/mol Hydroxy, nitro, trifluoromethyl None
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...tetrahydrofuran-3-yl)oxy)propanenitrile ~1153.36 g/mol Methoxy, tert-butyldimethylsilyl, thioether, pyrimidinone Tetrahydrofuran

Key Observations :

Heterocyclic Influence: The THP ring in the target compound enhances steric bulk compared to the tetrahydrofuran (THF) ring in ’s compound . Thiophene’s electron-rich nature contrasts with the pyrimidinone and thioether groups in , which may alter binding specificity.

Substituent Effects: The phenoxy group (electron-donating) in the target compound contrasts with the nitro and trifluoromethyl groups (electron-withdrawing) in ’s analog . This difference likely impacts solubility and metabolic stability.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The thiophene and phenoxy groups increase logP values compared to the hydroxylated analog in , suggesting enhanced membrane permeability.
  • Solubility : The polar THP ring may improve aqueous solubility relative to the fully aromatic nitro-trifluoromethyl analog in .
  • Metabolic Stability : The THP ring’s rigidity could reduce cytochrome P450-mediated metabolism compared to flexible THF-based compounds .

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